3-bromo-N'-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It features a bromine atom at the 3-position of the benzene ring and a butoxyphenyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-butoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 3-bromobenzohydrazide in ethanol.
- Add 2-butoxybenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash and recrystallize the product to obtain pure 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The imine group can be reduced to an amine.
Oxidation Reactions: The hydrazide moiety can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Corresponding amine derivatives.
Oxidation: Various oxidized forms of the hydrazide moiety.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide could be explored for therapeutic applications. Its structural features might be optimized to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydrazide moiety could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
Compared to similar compounds, 3-bromo-N’-[(E)-(2-butoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with other molecules
Properties
Molecular Formula |
C18H19BrN2O2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-butoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-3-11-23-17-10-5-4-7-15(17)13-20-21-18(22)14-8-6-9-16(19)12-14/h4-10,12-13H,2-3,11H2,1H3,(H,21,22)/b20-13+ |
InChI Key |
OCXKIAHCFGPSTG-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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